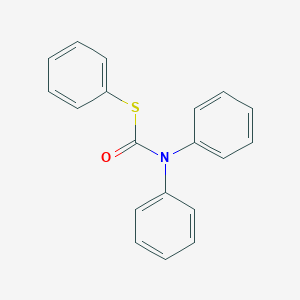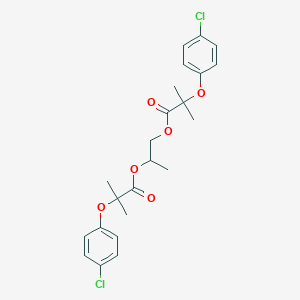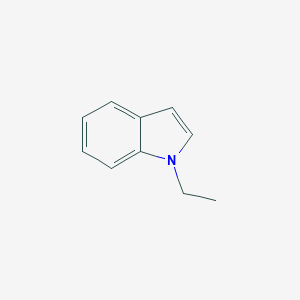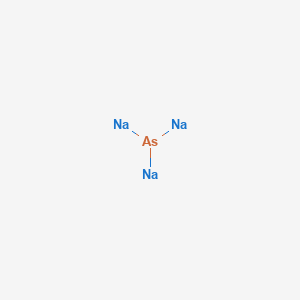
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- is not fully understood, but it is believed to work through a variety of mechanisms. This compound has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, as well as to activate various signaling pathways involved in glucose metabolism.
Efectos Bioquímicos Y Fisiológicos
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- has been found to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation, as well as to improve insulin sensitivity and glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- in lab experiments is its versatility. This compound has been shown to have a wide range of applications, making it a valuable tool for researchers studying various areas of science. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)-. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more targeted therapies for various diseases. Additionally, researchers could explore the potential applications of this compound in other areas of science, such as neuroscience or microbiology. Finally, researchers could investigate the potential synergistic effects of this compound with other drugs or compounds, which could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- can be synthesized using a variety of methods, including the reaction of 4-pyridinecarboxylic acid with thiosemicarbazide and subsequent cyclization of the resulting intermediate. Other methods include the reaction of 4-pyridinecarboxamide with thiosemicarbazide and subsequent oxidation of the resulting intermediate.
Aplicaciones Científicas De Investigación
The potential applications of 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- in scientific research are numerous. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a valuable tool for researchers studying these areas. Additionally, this compound has been found to have potential applications in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose tolerance.
Propiedades
Número CAS |
13097-08-0 |
|---|---|
Nombre del producto |
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- |
Fórmula molecular |
C9H7N3O2S2 |
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H7N3O2S2/c13-7-5-16-9(15)12(7)11-8(14)6-1-3-10-4-2-6/h1-4H,5H2,(H,11,14) |
Clave InChI |
PJRSYKJVEBWMKO-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=NC=C2 |
SMILES canónico |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=NC=C2 |
Otros números CAS |
13097-08-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















